2-Amino-6-chlorobenzoic acid
Overview
Description
2-Amino-6-chlorobenzoic acid, with the chemical formula C7H6ClNO2, is an organic compound characterized by the presence of amino and chloro functional groups. This compound is known for its applications in various chemical processes, including its use as an intermediate in the synthesis of pharmaceuticals and dyes . It appears as a white crystalline powder and is notable for its antimicrobial and anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s known that the compound is used in peptide synthesis , suggesting it may interact with proteins or enzymes involved in this process.
Mode of Action
As a reagent in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence pathways involving protein synthesis or modification.
Result of Action
As a reagent in peptide synthesis , it likely contributes to the formation of peptide bonds, which are crucial for protein structure and function.
Action Environment
The action of 2-Amino-6-chlorobenzoic acid can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from direct sunlight . During handling, appropriate protective equipment such as gloves and safety glasses should be worn .
Biochemical Analysis
Biochemical Properties
2-Amino-6-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s amino group can form hydrogen bonds with enzyme active sites, enhancing its reactivity. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of more complex molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound can also modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for the compound’s role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminotransferases and peptidases, facilitating the conversion of amino acids into peptides and other organic compounds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments. These factors are crucial for the compound’s role in cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chlorobenzoic acid typically involves a multi-step process:
Bromination of Benzoic Acid: Benzoic acid is reacted with bromine in acidic conditions to form bromobenzoic acid.
Amination: Bromobenzoic acid is then reacted with ammonia to produce 2-aminobenzoic acid.
Chlorination: Finally, 2-aminobenzoic acid is treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cerium chloride and potassium bisulfite solutions under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or ammonia are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and quinones .
Scientific Research Applications
2-Amino-6-chlorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-3-chlorobenzoic acid
- 2-Amino-6-methylbenzoic acid
Comparison: 2-Amino-6-chlorobenzoic acid is unique due to its specific positioning of the amino and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chloro group at the 6-position enhances its antimicrobial properties compared to other isomers .
Properties
IUPAC Name |
2-amino-6-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCPTRGBOVXVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175761 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-56-3 | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2148-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2148-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-6-chlorobenzoic acid in pharmaceutical synthesis?
A1: this compound serves as a vital starting material in the synthesis of several pharmaceutical compounds, notably Laquinimod. Laquinimod is an orally active drug candidate currently in clinical trials for treating multiple sclerosis . Several studies have explored efficient synthetic routes for Laquinimod starting with this compound, demonstrating its importance in medicinal chemistry .
Q2: Besides Laquinimod, are there other applications for this compound derivatives?
A2: Yes, research indicates that derivatives of this compound, specifically 4-N-substituted-5-chloroquinazoline compounds, exhibit promising antifungal and antibacterial activities against plant pathogens . This discovery highlights the potential of these derivatives in agricultural applications for crop protection.
Q3: How does the structure of this compound contribute to its reactivity?
A3: The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) in this compound makes it a highly reactive molecule. These functional groups participate in various reactions, including cyclization, methylation, condensation, and amidation, which are crucial steps in synthesizing complex molecules like Laquinimod .
Q4: Are there studies on optimizing the synthesis of compounds derived from this compound?
A4: Yes, researchers have focused on improving the synthesis of Laquinimod by exploring different reaction conditions, reagents, and purification techniques . These efforts aim to achieve higher yields, reduce production costs, and minimize environmental impact, crucial factors for large-scale pharmaceutical production.
Q5: Has this compound been investigated for applications beyond pharmaceuticals and agriculture?
A5: Research shows this compound can be used as a reagent in analytical chemistry. It serves as a self-coupling diazotization reagent for spectrophotometric determination of nitrite in water samples . This method demonstrates the compound's utility in environmental monitoring and analysis.
Q6: What research has been done on the solubility of this compound?
A6: A study investigated the equilibrium solubility of this compound in various solvents, including acetonitrile, alcohols, toluene, and ethylene glycol . Understanding solubility profiles is crucial for optimizing reaction conditions, crystallization processes, and developing formulations for pharmaceuticals and other applications.
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